molecular formula C8H16N2O2 B2715872 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone CAS No. 83502-55-0

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Cat. No. B2715872
CAS RN: 83502-55-0
M. Wt: 172.228
InChI Key: MRGOMLFEVPNISR-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanone (HEPE) is a synthetic organic compound used in various scientific research applications. It is a versatile compound due to its unique structure and wide range of applications. It is an important molecule for the synthesis of other compounds, and is also used in various biochemical and physiological experiments. In

Scientific Research Applications

Preparation of Pharmaceutical Compounds

“1-Piperazineethanol”, a similar compound, is used in the preparation of pharmaceutical compounds . Given the structural similarity, “1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone” could potentially be used in a similar manner.

Intermediate in Polyurethane Catalysts

This compound could serve as an intermediate in the manufacture of polyurethane catalysts . Polyurethane is a type of polymer used in a variety of applications, from flexible foams and rigid foams to coatings, adhesives, sealants, and elastomers.

Corrosion Inhibitors

It could be used in the synthesis of corrosion inhibitors . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals.

Surfactants

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. “1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone” could potentially be used in the synthesis of surfactants .

Synthetic Fibers

This compound could be used in the manufacture of synthetic fibers . Synthetic fibers are the result of extensive research by scientists to improve upon naturally occurring animal and plant fibers.

Biopharmaceutical Processes

A compound with a similar structure, “2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid”, is used in biopharmaceutical processes . Given the structural similarity, “1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone” could potentially be used in a similar manner.

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGOMLFEVPNISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83502-55-0
Record name 1-Acetyl-4-(2-hydroxyethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(1-piperazinyl)-1-ethanol (6.5 g, 0.05 mol) in DCM (5 mL) was treated with acetic acid anhydride (5.1 g, 0.05 mol), added dropwise. During addition, the reaction temperature rose from 22 to 60° C. The reaction mixture was evaporated several times with toluene to yield 5.6 g (65%) of the sub-title compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-hydroxyethyl)piperazine (5.5 ml; 42.3 mmol) in toluene (50 ml) was added acetic anhydride (4.0 ml; 42.4 mmol). The mixture was heated to 80° C. overnight. The solvent was removed under reduced pressure and the residue was washed several times with a mixture of diethyl ether and petroleum ether (1:1 v/v) to leave 6q1 as an oil (5.2 g; 72%).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-acetylpiperazine (2.5 g, 19.5 mmol), 2-bromoethanol (1.38 ml, 19.5 mmol) and potassium carbonate (6.7 g, 48.8 mmol) in acetonitrile (30 ml) was heated at reflux for 3 hours. The mixture was cooled, filtered and concentrated under reduced pressure. The residue was purified by column chromatography eluting with methylene chloride/methanol (9/1) to give 2-(4-acetylpiperazin-1-yl)ethanol (1.89 g, 56%) as a colourless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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